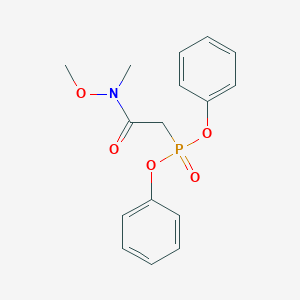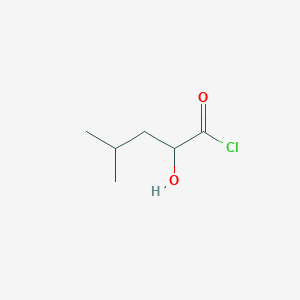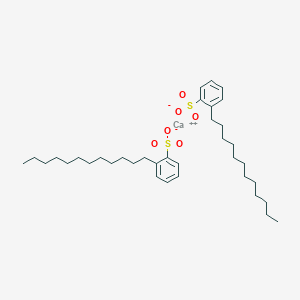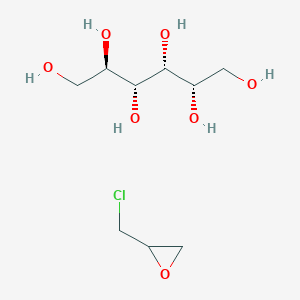
(4E,8E)-5,9,13-Trimethyl-4,8,12-tetradecatrienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid is a chemical compound with the molecular formula C17H28O2 It is known for its unique structure, which includes multiple double bonds and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid typically involves the use of specific starting materials and reagents. One common method involves the use of geranyl acetate as a precursor. The synthesis process includes several steps, such as hydrolysis, oxidation, and esterification, under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of (4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid may involve large-scale chemical processes that utilize similar synthetic routes as laboratory methods but are optimized for efficiency and yield. These processes often include the use of catalysts and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidation states, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
(4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of cosmetics, pharmaceuticals, and other industrial products due to its unique chemical properties
Mechanism of Action
The mechanism of action of (4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical pathways, including those involved in inflammation and microbial growth. Its effects are mediated through binding to specific receptors and enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
(4E,8E)-4,8-Decadienoic acid: This compound shares a similar structure but has fewer carbon atoms and double bonds.
10-Hydroxy-4,8-dimethyldeca-4E,8E-dienoic acid: Another related compound with similar functional groups but different chain length and hydroxylation
Uniqueness
(4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds .
Properties
CAS No. |
6040-06-8 |
|---|---|
Molecular Formula |
C17H28O2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
(4E,8E)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid |
InChI |
InChI=1S/C17H28O2/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17(18)19/h8,10,12H,5-7,9,11,13H2,1-4H3,(H,18,19)/b15-10+,16-12+ |
InChI Key |
VOKDWPMRYSKGTB-NCZFFCEISA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=O)O)C)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CCC(=O)O)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=O)O)C)C)C |
Synonyms |
farnesyl acetate farnesylacetate farnesylacetic acid farnesylacetic acid, (E,E)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-[2-(2-morpholin-4-ylethoxy)propyl]morpholine](/img/structure/B38673.png)

![(2S)-2-[[4-[[4-oxo-2-(trifluoromethyl)-1H-quinazolin-6-yl]methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38675.png)
